molecular formula C14H14O3 B564155 [1,1-Biphenyl]-3-ol,4,6-dimethoxy- CAS No. 103594-25-8

[1,1-Biphenyl]-3-ol,4,6-dimethoxy-

Cat. No.: B564155
CAS No.: 103594-25-8
M. Wt: 230.263
InChI Key: CRFNBCAQUPLXPG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for [1,1-Biphenyl]-3-ol,4,6-dimethoxy- is 3-hydroxy-4,6-dimethoxy-1,1'-biphenyl , reflecting its substitution pattern across the biphenyl scaffold. The molecular formula, C₁₄H₁₄O₃ , corresponds to a molecular weight of 230.26 g/mol . The compound consists of two benzene rings linked by a single bond (biphenyl core), with functional groups positioned as follows:

  • A hydroxyl (-OH) group at position 3 of the first benzene ring.
  • Methoxy (-OCH₃) groups at positions 4 and 6 of the same ring.

The SMILES notation (COC1=CC(=C(C=C1C2=CC=CC=C2)O)OC) and InChIKey (CRFNBCAQUPLXPG-UHFFFAOYSA-N) further clarify the connectivity and stereoelectronic arrangement .

X-ray Crystallographic Studies of Biphenyl Derivatives

X-ray crystallography has revealed critical insights into the solid-state conformations of methoxy- and hydroxy-substituted biphenyls. For example:

  • In 4-methoxy-3,3',5-trichlorobiphenyl , the inter-ring torsion angle was measured at 41.3° , indicating moderate deviation from coplanarity due to steric and electronic effects .
  • A study on dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate showed nearly coplanar benzene rings (dihedral angle ) enforced by crystallographic symmetry, though methoxy substituents introduced minor distortions (torsion angles 18.5° ) .

Table 1: Torsion Angles in Selected Biphenyl Derivatives

Compound Torsion Angle (°) Source
4-Methoxy-3,3',5-trichlorobiphenyl 41.3
Dimethyl 4,4′-dimethoxybiphenyl 18.5
(E)-1-(4′-Methoxybiphenyl) -175.7 to -178.4

These findings highlight how substituents like methoxy groups influence molecular geometry, often balancing conjugation and steric repulsion.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides dynamic insights into rotational barriers and substituent effects:

  • Dynamic NMR studies on ortho-substituted biphenyls revealed rotational barriers ranging from 7 to 21.4 kcal/mol , depending on substituent size and electronic effects . For methoxy-substituted analogs, steric hindrance between ortho-methoxy groups elevates barriers significantly.
  • In [1,1-Biphenyl]-3-ol,4,6-dimethoxy- , the hydroxyl group engages in intramolecular hydrogen bonding with adjacent methoxy oxygen atoms, stabilizing specific conformers. This interaction is evidenced by downfield shifts in ¹H NMR (δ ~5.5 ppm for -OH) and ¹³C NMR (δ ~150–160 ppm for oxygenated carbons) .

Table 2: Rotational Barriers in Biphenyl Derivatives

Substituent Pattern Barrier (kcal/mol) Method
Single ortho-methoxy 15.4 DNMR
Two ortho-methoxy groups 21.4 DNMR
Hydroxy and methoxy 12–18 (estimated) DFT

Torsional Angles and Inter-ring Interactions in Solid State

The solid-state conformation of biphenyl derivatives is governed by a balance between π-conjugation (favoring coplanarity) and steric repulsion (inducing torsion). Key observations include:

  • Methoxy substituents at positions 4 and 6 create steric clashes with adjacent rings, leading to torsional angles of 18.5–41.3° .
  • Hydrogen bonding between the hydroxyl group and methoxy oxygen atoms further stabilizes non-planar conformations, as seen in similar systems .
  • Crystal packing forces can override intrinsic preferences. For instance, symmetrically substituted biphenyls often adopt coplanar arrangements to maximize lattice stability, even with bulky substituents .

These interactions are critical for predicting physicochemical properties, such as solubility and melting points, which correlate with molecular rigidity.

Properties

IUPAC Name

2,4-dimethoxy-5-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-14(17-2)12(15)8-11(13)10-6-4-3-5-7-10/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNBCAQUPLXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis involves coupling an aryl halide (e.g., 3-bromo-4,6-dimethoxyphenol) with an aryl boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., Na2_2CO3_3) in a mixed solvent system (e.g., dioxane/water). The mechanism proceeds through three key steps:

  • Oxidative addition : The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation : The aryl boronic acid transfers its aryl group to the palladium center.

  • Reductive elimination : The biphenyl product is formed, regenerating the palladium catalyst.

A representative procedure from Search Result illustrates the use of palladium acetate (1 mol%), 2-(di-tert-butylphosphino)biphenyl (2 mol%), and potassium fluoride (3 equiv) in tetrahydrofuran (THF) at room temperature, achieving a 91% yield for a structurally analogous biphenyl compound. Adapting this protocol to [1,1-Biphenyl]-3-ol,4,6-dimethoxy- would require selecting starting materials with pre-installed methoxy and hydroxyl groups or employing protective group strategies.

Optimization Strategies

Critical parameters influencing yield and selectivity include:

ParameterOptimal ConditionImpact on Reaction Efficiency
CatalystPd(PPh3_3)4_4Enhances oxidative addition
BaseK2_2CO3_3Facilitates transmetalation
SolventDioxane/H2_2O (3:1)Balances solubility and reactivity
Temperature80–100°CAccelerates reductive elimination

Protective group chemistry is often necessary to preserve the hydroxyl moiety during coupling. For instance, the hydroxyl group can be protected as a methoxymethyl (MOM) ether prior to the reaction and deprotected post-coupling using acidic conditions.

MetricSuzuki-MiyauraFriedel-Crafts Alkylation
Yield70–91%50–65% (estimated)
Functional Group ToleranceHighModerate
Step Count1–2 steps3–4 steps
ScalabilityExcellentChallenging

Protecting Group Strategies for Hydroxyl and Methoxy Functionality

The simultaneous presence of hydroxyl and methoxy groups necessitates careful protection-deprotection sequences to prevent undesired side reactions.

Common Protective Groups

  • Hydroxyl Protection :

    • Methoxymethyl (MOM) ether : Stable under basic conditions, removed via HCl/MeOH.

    • Tert-butyldimethylsilyl (TBS) ether : Offers superior stability, cleaved with TBAF.

  • Methoxy Introduction :

    • Methylation using CH3_3I/K2_2CO3_3 in acetone.

    • Selective demethylation guided by steric and electronic factors.

Case Study: Sequential Protection in Biphenyl Synthesis

  • Protect the hydroxyl group as a MOM ether in the aryl boronic acid precursor.

  • Perform Suzuki coupling with a fully methoxylated aryl halide.

  • Deprotect the MOM group under acidic conditions to unveil the hydroxyl moiety.

Emerging Methodologies and Catalytic Innovations

Recent advances in photoredox catalysis and electrochemical synthesis present opportunities for greener and more efficient routes. For example, nickel-catalyzed electrochemical coupling could enable the direct arylation of phenol derivatives without requiring pre-functionalized aryl halides .

Chemical Reactions Analysis

[1,1-Biphenyl]-3-ol,4,6-dimethoxy- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the methoxy groups to methyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Scientific Research Applications

Overview

[1,1-Biphenyl]-3-ol,4,6-dimethoxy- is a compound with diverse applications in scientific research and industrial processes. Its unique chemical structure allows it to participate in various chemical reactions and biological interactions, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science.

Chemical Properties and Reactions

The compound features a biphenyl structure with hydroxyl and methoxy substituents, which influence its reactivity. Key chemical reactions include:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to remove the hydroxyl group or convert methoxy groups to methyl groups.
  • Cross-Coupling Reactions : Utilized as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Organic Synthesis

[1,1-Biphenyl]-3-ol,4,6-dimethoxy- serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various transformations makes it suitable for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Biological Studies

The compound has shown potential in biological research, particularly in studies related to enzyme inhibition and protein binding. Its interactions with biological targets can modulate enzymatic activities and influence metabolic pathways .

Antioxidant Applications

In the realm of chemistry, [1,1-Biphenyl]-3-ol,4,6-dimethoxy- is recognized for its antioxidant properties. It helps prevent oxidative stress by scavenging free radicals, making it useful in formulations aimed at reducing oxidative damage .

Material Science

This compound is also applied in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its structural characteristics contribute to the performance of these materials in electronic applications .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various derivatives of [1,1-Biphenyl]-3-ol,4,6-dimethoxy- on specific enzymes. The results indicated that certain modifications to the compound enhanced its binding affinity to target enzymes involved in metabolic pathways. This suggests potential therapeutic applications in drug development aimed at modulating enzyme activity .

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant capacity of [1,1-Biphenyl]-3-ol,4,6-dimethoxy- demonstrated significant protective effects against oxidative stress in cellular models. The findings highlighted its potential use in nutraceutical formulations designed to combat oxidative damage associated with various diseases .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex moleculesFacilitates carbon-carbon bond formation
Biological ResearchStudies on enzyme inhibition and protein bindingModulates enzymatic activities
Antioxidant ApplicationsScavenges free radicals to reduce oxidative stressEffective in cellular models
Material ScienceUsed in liquid crystals and OLEDsEnhances performance of electronic materials

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-3-ol,4,6-dimethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Positions : Compound 20’s substituents are localized on one ring, unlike DFDMBP and 3,3'-dimethoxy-1,1'-biphenyl, which have substitutions on both rings. This affects electronic distribution and dipole moments.
  • Fluorination : DFDMBP’s fluorine atoms () enhance lipophilicity and metabolic stability compared to Compound 20’s hydroxyl-methoxy system .
  • Hydrogen Bonding: The hydroxyl group in Compound 20 and [1,1'-Biphenyl]-4,4'-diol,3,3'-dimethoxy () enables stronger hydrogen bonding than non-hydroxylated analogs, influencing solubility and receptor interactions .

Bioactivity and Functional Implications

  • Compound 20 vs. DFDMBP : While Compound 20 shows cytotoxicity against liver cancer cells, DFDMBP’s bioactivity remains unstudied. Fluorination in DFDMBP may improve membrane permeability but reduce polar interactions critical for target binding .
  • Hydroxyl vs.
  • Symmetric vs.

Spectroscopic and Analytical Comparisons

  • NMR Profiles : Compound 20’s ¹H NMR shows distinct signals for hydroxyl (δ ~5.5 ppm) and methoxy (δ ~3.8 ppm) groups, whereas DFDMBP’s ¹⁹F NMR would reveal fluorine coupling patterns .
  • X-ray Diffraction : DFDMBP’s crystal structure () confirms planar biphenyl geometry, similar to Compound 20’s proposed structure .

Biological Activity

[1,1-Biphenyl]-3-ol,4,6-dimethoxy- is an organic compound belonging to the biphenyl family. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein binding studies. The presence of hydroxyl and methoxy groups in its structure allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of [1,1-Biphenyl]-3-ol,4,6-dimethoxy- is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of key biological pathways involved in cellular processes such as proliferation and apoptosis.

1. Enzyme Inhibition

Research indicates that [1,1-Biphenyl]-3-ol,4,6-dimethoxy- exhibits inhibitory effects on specific enzymes. For instance, studies have shown that compounds with similar structures can inhibit heat shock protein 90 (Hsp90), which plays a critical role in protein folding and degradation pathways. This inhibition can lead to the degradation of client proteins involved in cancer progression.

2. Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that biphenyl derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For example, compounds structurally related to [1,1-Biphenyl]-3-ol have shown promising results against various cancer cell lines such as A549 (lung cancer) and others.

Case Studies

Several case studies have explored the biological effects of biphenyl derivatives:

  • Study on Hsp90 Inhibition : A study demonstrated that biphenyl compounds could induce the degradation of Hsp90-dependent client proteins at concentrations correlating with their anti-proliferative effects. The results indicated that [1,1-Biphenyl]-3-ol derivatives could serve as potential therapeutic agents in cancer treatment by targeting Hsp90 .
  • Anticancer Activity : Another study highlighted the cytotoxic effects of biphenyl derivatives on human lung cancer cells (A549), showing significant inhibition of cell viability at specific concentrations .

Data Table

Biological ActivityIC50 Value (µM)Reference
Hsp90 Inhibition2.79 ± 0.40
Anticancer Activity<20

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing [1,1-Biphenyl]-3-ol,4,6-dimethoxy-?

  • Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., trans-dichlorobis(XPhos)palladium(II)) with aryl boronic acids and halogenated precursors. Elevated temperatures (e.g., 120°C) and inert atmospheres (argon/nitrogen) are critical for achieving high yields (85–99%). Key steps include purification by flash chromatography and characterization via NMR and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy group integration, aromatic proton splitting). Example: δ 166.0 (carbonyl), 55.7 ppm (methoxy) .
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3392 cm⁻¹, methoxy C-O at ~1259 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., m/z 301.1071 for C17H17O5) .

Q. What are the stability and handling precautions for this compound in laboratory settings?

  • Answer : The compound exhibits acute oral toxicity (H302) and skin irritation (H315). Key precautions:

  • Store in cool, dry conditions away from incompatible materials (strong oxidizers).
  • Use PPE (gloves, eye protection) and engineering controls (fume hoods) to avoid inhalation or contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways or byproduct formation during synthesis?

  • Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., quinones from oxidation).
  • Optimization : Adjust catalyst loading (e.g., 0.02 mmol palladium) and reaction time to suppress side reactions .
  • Comparative Studies : Replicate protocols from independent sources (e.g., Suzuki coupling in dioxane vs. THF) .

Q. What computational methods predict the electronic effects of methoxy substituents on this compound?

  • Answer :

  • DFT Calculations : Model electron-donating effects of methoxy groups on aromatic ring electron density.
  • X-ray Crystallography : Validate computational predictions using crystal structure data (e.g., bond angles, torsional strain) .

Q. How do methoxy groups influence solubility and crystallinity?

  • Answer :

  • Solubility : Methoxy groups enhance polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, acetone).
  • Crystallinity : Assessed via X-ray diffraction; methoxy substituents may induce steric hindrance, reducing crystal symmetry .

Q. What strategies improve regioselectivity in methoxylation reactions for biphenyl derivatives?

  • Answer :

  • Acid Catalysis : Use H2SO4 or HCl to direct methoxy group placement.
  • Temperature Control : Lower temperatures (0–25°C) minimize over-substitution.
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) to guide substitution .

Q. What are best practices for ensuring synthesis reproducibility across laboratories?

  • Answer :

  • Standardized Protocols : Document catalyst purity (e.g., Pd(II) precatalyst), solvent drying methods, and inert atmosphere maintenance.
  • Interlab Validation : Share NMR spectra (e.g., δ 113.8 ppm for aromatic carbons) and chromatographic retention times .

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